

Application Notes and Protocols: Pharmacological Modulation of SIRT6 in Animal Models of Cancer

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Compound of Interest

Compound Name: *Sirt6-IN-3*
Cat. No.: *B12379755*

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Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "**Sirt6-IN-3**" did not yield specific information on this compound. The following application notes and protocols are based on the broader topic of SIRT6 modulation in cancer, with a specific focus on the publicly available SIRT6 activator, MDL-811, as a case study.

Introduction to SIRT6 in Cancer

Sirtuin 6 (SIRT6) is a NAD⁺-dependent protein deacetylase and mono-ADP-ribosyltransferase that plays a complex and often contradictory role in cancer.[1] It is involved in regulating genome stability, DNA repair, and metabolic homeostasis.[2] Depending on the cellular context and cancer type, SIRT6 can function as either a tumor suppressor or an oncogene.[3] Its expression is frequently downregulated in several human cancers, including colorectal, pancreatic, ovarian, glioma, hepatocellular, and lung cancer, which is often associated with poor clinical outcomes.[4] However, in other cancers, such as skin squamous cell carcinoma and acute myeloid leukemia, it may have an oncogenic role.[4]

The multifaceted nature of SIRT6 makes it a compelling target for therapeutic intervention. The development of small-molecule modulators, both activators and inhibitors, is crucial for elucidating its precise roles in cancer biology and for potential therapeutic applications.[4]

Key Signaling Pathways Involving SIRT6 in Cancer

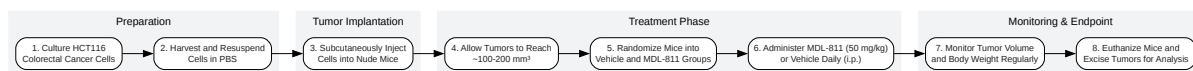
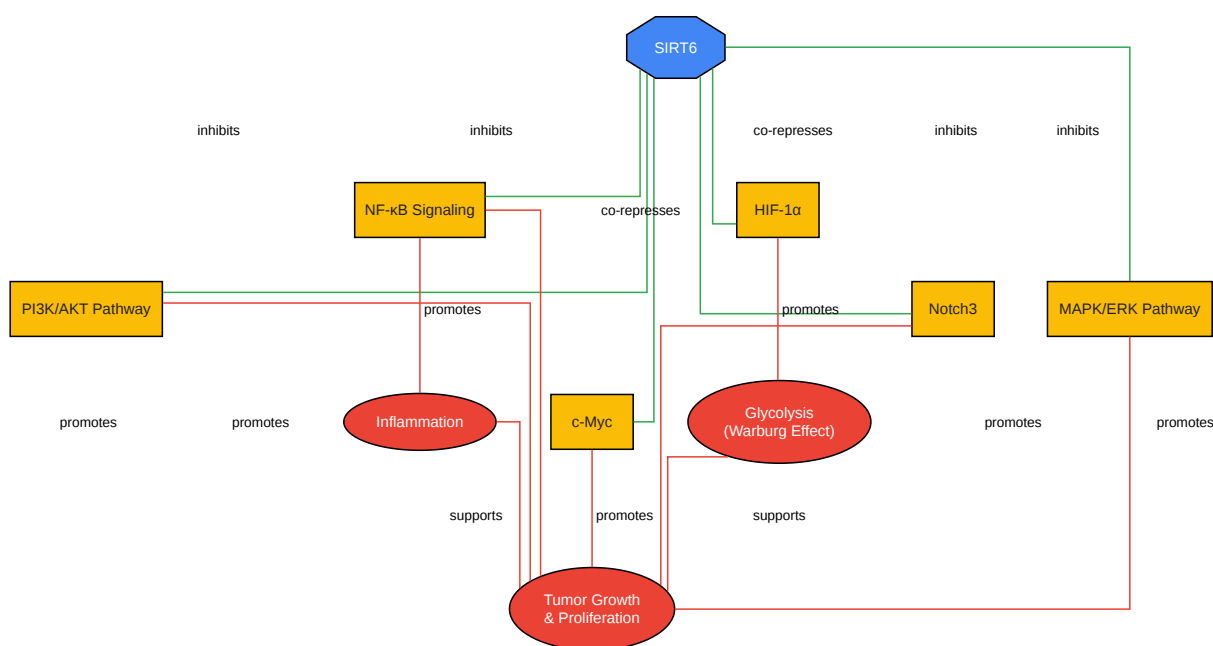
SIRT6 influences multiple signaling pathways that are critical for cancer development and progression. Its ability to deacetylate histone and non-histone proteins allows it to act as a corepressor of several oncogenic transcription factors.[4][5]

Key SIRT6-regulated pathways include:

- **PI3K/AKT Signaling:** SIRT6 can suppress the PI3K/AKT signaling pathway. In tumors with PI3K activation, SIRT6 overexpression has been shown to reduce tumor growth and progression.[6][7] This suppression occurs at the transcriptional level and is independent of its deacetylase activity.[6][7]
- **NF- κ B Signaling:** SIRT6 attenuates NF- κ B signaling by deacetylating H3K9 at the promoters of NF- κ B target genes.[8] Dysregulation of NF- κ B signaling is a hallmark of many cancers, and by inhibiting this pathway, SIRT6 can suppress tumor-promoting inflammation and cell survival.[8]
- **c-Myc Activity:** SIRT6 acts as a corepressor of the oncogenic transcription factor c-Myc. It can suppress tumorigenesis by reducing the levels of H3K9Ac and H3K56Ac at c-Myc target gene promoters.[4][5]
- **HIF-1 α and Glycolysis:** SIRT6 plays a crucial role in cancer metabolism by repressing hypoxia-inducible factor 1-alpha (HIF-1 α), a master regulator of glycolysis.[5][9] This repression helps to counteract the Warburg effect, a metabolic shift towards aerobic glycolysis that is characteristic of many cancer cells.[5][9]
- **Notch3 Signaling:** In ovarian cancer, SIRT6 has been shown to inhibit cell proliferation by downregulating the expression of Notch3.[3][10]
- **MAPK/ERK Signaling:** In some contexts, SIRT6 can suppress the MAPK/ERK signaling pathway, which is involved in tumor proliferation.[5] Conversely, in hepatocellular carcinoma,

SIRT6 overexpression has been reported to suppress tumor growth by blocking the ERK1/2 signaling pathway.[9]

Signaling Pathway Diagram



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